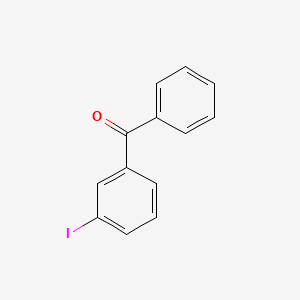

3-Iodobenzophenone

概要

説明

Synthesis Analysis

The synthesis of complex iodine-containing organic molecules often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of hydroxybenzo[c]phenanthrene and hydroxybenzo[g]chrysene . Similarly, hypervalent iodine reagents derived from iodosylbenzoic acid have been used for the preparation of benzoic acid derivatives . These methods could potentially be adapted for the synthesis of 3-iodobenzophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

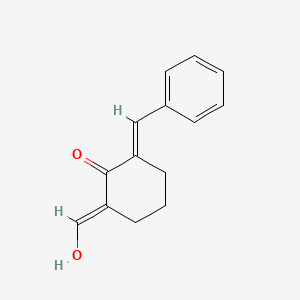

The molecular structure of compounds similar to 3-iodobenzophenone has been studied using spectroscopic methods such as FT-IR, FT-Raman, and UV spectroscopy . These techniques provide information on the vibrational frequencies and electronic transitions in the molecule, which are essential for understanding the molecular structure and properties of 3-iodobenzophenone.

Chemical Reactions Analysis

The reactivity of iodine-containing aromatic compounds is highlighted in several papers. For instance, the use of hypervalent iodine reagents in the synthesis of bridgehead heterocycles and the synthesis of key intermediates for phosphonosulfonates demonstrate the versatility of iodine in facilitating various organic transformations. These reactions often involve electrophilic iodination or the use of iodine as an oxidizing agent, which could be relevant to the chemical reactions of 3-iodobenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of iodine-containing compounds are influenced by the presence of the iodine atom. For example, the synthesis of 3-bromo-2-phenylbenzofuran and the study of hyperpolarizability, HOMO, and LUMO analysis of 3-aminobenzophenone provide insights into the electronic properties and reactivity of such molecules. These studies can shed light on the expected properties of 3-iodobenzophenone, such as its polarity, reactivity, and potential applications in material science or as an intermediate in organic synthesis.

科学的研究の応用

Environmental Science and Toxicology :

- Benzophenone-3 (BP-3), a related compound to 3-Iodobenzophenone, is extensively used as a UV filter in skincare products and as a food additive. Research has shown that high levels of BP-3 exposure could be linked to reproductive toxicity, affecting birth weight and gestational age in humans, and impacting the reproductive system in fish and rats due to its endocrine-disrupting effects (Ghazipura et al., 2017).

- Studies on the degradation of Benzophenone-3 in aquatic environments have been conducted, focusing on advanced oxidation processes (AOPs) for water treatment, especially in swimming pools and other effluents containing BP-3 (Moradi et al., 2018).

Organic Chemistry and Synthesis :

- The field of polyvalent iodine chemistry, where 3-Iodobenzophenone could be a precursor, has seen significant developments. Iodine(III) and iodine(V) derivatives are used for various selective oxidative transformations in organic synthesis (Zhdankin & Stang, 2008).

- Research has been conducted on Cu(I)-catalyzed intramolecular cyclizations of substituted 2-iodobenzophenones, which are closely related to 3-Iodobenzophenone. These studies focus on developing efficient methods for the synthesis of fluorene analogues (Haggam, 2013).

Material Science and Spectroscopy :

- Spectroscopic studies, such as FT-IR, FT-Raman, and UV–Visible analyses, have been performed on compounds like 4-Chloro-3-iodobenzophenone. These studies aid in understanding the molecular structure and electronic properties of such compounds (Prasad et al., 2017).

Safety and Hazards

作用機序

Target of Action

It’s structurally similar compound, benzophenone-3 (bp-3), has been reported to show estrogenic activity at human-relevant concentrations

Mode of Action

Based on the reported estrogenic activity of bp-3 , it can be hypothesized that 3-Iodobenzophenone may bind to estrogen receptors, leading to changes in gene expression and cellular function. This is purely speculative and requires experimental validation.

特性

IUPAC Name |

(3-iodophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFDVXCJWWEVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423640 | |

| Record name | 3-Iodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodobenzophenone | |

CAS RN |

25116-37-4 | |

| Record name | 3-Iodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the high radiochemical yield achieved in the fluorine-18 nucleophilic aromatic substitution reaction involving a 3-Iodobenzophenone derivative?

A1: The research by Vaulina et al. [] highlights the remarkably high radiochemical yield (>90%) achieved for the fluorine-18 nucleophilic aromatic substitution reaction using a 3-Iodobenzophenone derivative, specifically 4-(N,N,N-trimethylammonio)-3-cyano-3'-iodobenzophenone triflate. This high yield, achieved under mild conditions (room temperature in less than 10 minutes), is attributed to the structural advantage of the 3-Iodobenzophenone scaffold. The presence of two electron-withdrawing groups (nitrile and carbonyl) adjacent to the trimethylammonium leaving group significantly facilitates the fluorine-18 substitution. This finding has important implications for the efficient synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging.

Q2: Can you explain the role of 3-Iodobenzophenone in the development of structurally identical compounds for comparative imaging studies?

A2: Vaulina et al. [] employed 3-Iodobenzophenone as a key building block in the synthesis of structurally identical compounds designed for comparative imaging studies using both PET and SPECT. The researchers synthesized two radioisotopomers: N-[2-fluoro-5-(3-[I-131]iodobenzoyl)benzyl]-2-bromoacetamide (1) containing I-131 and N-[2-[F-18]fluoro-5-(3-iodobenzoyl)benzyl]-2-bromoacetamide (2) containing F-18. The 3-Iodobenzophenone moiety remains constant in both compounds, ensuring their structural similarity and minimizing potential differences in biological properties. This approach allows for direct comparison of imaging results obtained from different modalities, providing valuable insights into biological processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)

![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)

![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)